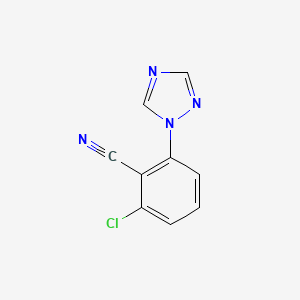

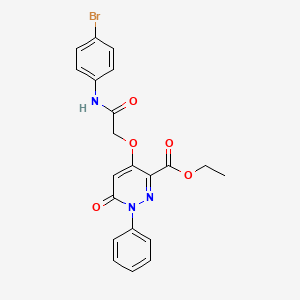

![molecular formula C14H12N2O3 B2399210 N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide CAS No. 2459725-71-2](/img/structure/B2399210.png)

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide, also known as BP-897, is a compound that has been studied for its potential use in treating drug addiction and other neurological disorders. BP-897 is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at the D3 receptor site in the brain.

Scientific Research Applications

Antibacterial Activity

DMPE has demonstrated appreciable antibacterial properties. In a recent study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides (related derivatives) were synthesized and evaluated for their antibacterial effects. Some of these compounds exhibited strong antibacterial activity against various strains . Further research in this area could explore DMPE’s potential as a novel antibiotic.

Antitubercular Properties

Alongside its antibacterial effects, DMPE also showed promise as an antitubercular agent. Researchers observed significant activity against Mycobacterium tuberculosis, suggesting its potential in combating tuberculosis infections .

Dual Enzyme Inhibition

DMPE acts as a dual inhibitor of two essential enzymes : DMPE acts as a dual inhibitor of two essential enzymes: dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes, making them attractive targets for drug development. DMPE’s ability to bind to both active sites opens avenues for designing novel therapeutic agents .

Anti-Tumor Effects

Although not directly related to DMPE, pyrrole derivatives have been explored as antitumor agents. While more specific studies are needed for DMPE, its structural similarity to pyrrole compounds suggests potential anti-tumoral effects .

Cholesterol Reduction

Pyrrole derivatives have been investigated for their cholesterol-lowering properties. Although DMPE’s direct impact on cholesterol metabolism remains unexplored, its pyrrole moiety could contribute to similar effects .

Monoclonal Antibody Production Enhancement

In a high-throughput screening study, DMPE was identified as a compound that enhances cell-specific antibody production in recombinant Chinese hamster ovary cells. This finding hints at its potential applications in biopharmaceutical production .

Mechanism of Action

Target of Action

The primary targets of N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .

Mode of Action

The compound interacts with its targets by binding to the active sites of dihydrofolate reductase and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, disrupting crucial metabolic processes in bacteria .

Biochemical Pathways

The inhibition of enoyl ACP reductase and DHFR affects multiple biochemical pathways. Enoyl ACP reductase is involved in fatty acid synthesis, while DHFR plays a role in the synthesis of nucleotides. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The molecular and cellular effects of N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide’s action are primarily the result of its inhibitory effects on enoyl ACP reductase and DHFR. By inhibiting these enzymes, the compound disrupts crucial metabolic processes, leading to the death of the bacteria .

properties

IUPAC Name |

N-(6-pyrrol-1-yl-1,3-benzodioxol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-2-14(17)15-10-7-12-13(19-9-18-12)8-11(10)16-5-3-4-6-16/h2-8H,1,9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAFIXKRHXOSHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1N3C=CC=C3)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

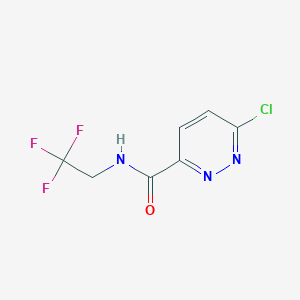

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2399133.png)

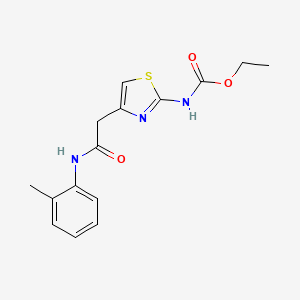

![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)

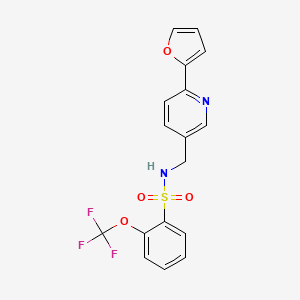

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2399139.png)

![7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2399142.png)

![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)

![1-(2-chloro-6-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2399147.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)

![3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2399149.png)